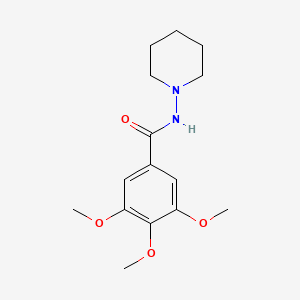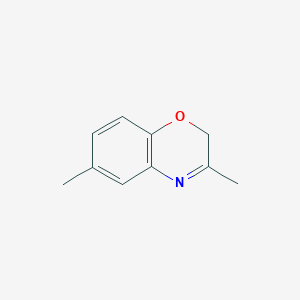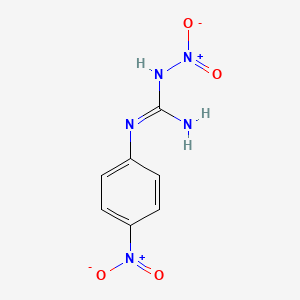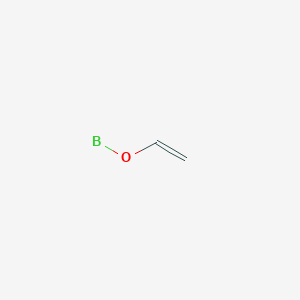
2,6-Bis(bromomethyl)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(bromomethyl)-3-methylphenol: is an organic compound belonging to the family of bisphenols. It is characterized by the presence of two bromomethyl groups attached to the benzene ring at the 2 and 6 positions, and a methyl group at the 3 position. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)-3-methylphenol typically involves the bromination of 3-methylphenol (m-cresol) using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic positions. The general reaction scheme is as follows:
-
Bromination with Bromine:
- Reactants: 3-methylphenol, bromine
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Conditions: Room temperature, under inert atmosphere
- Reaction: [ \text{C}_7\text{H}_8\text{O} + 2\text{Br}_2 \rightarrow \text{C}9\text{H}{10}\text{Br}_2\text{O} + 2\text{HBr} ]
-
Bromination with N-Bromosuccinimide (NBS):
- Reactants: 3-methylphenol, NBS
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Conditions: Room temperature, under inert atmosphere
- Reaction: [ \text{C}_7\text{H}_8\text{O} + 2\text{NBS} \rightarrow \text{C}9\text{H}{10}\text{Br}_2\text{O} + 2\text{succinimide} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The product is then purified through distillation or recrystallization to obtain high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(bromomethyl)-3-methylphenol undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution:
- Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
- Conditions: Aqueous or alcoholic medium, reflux
- Products: 2,6-Bis(hydroxymethyl)-3-methylphenol
-
Oxidation:
- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Conditions: Acidic or neutral medium
- Products: 2,6-Bis(formyl)-3-methylphenol
-
Reduction:
- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Conditions: Anhydrous solvent, room temperature
- Products: 2,6-Bis(methyl)-3-methylphenol
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, KOH, reflux
Oxidation: KMnO4, CrO3, acidic or neutral medium
Reduction: LiAlH4, NaBH4, anhydrous solvent
Major Products:
Nucleophilic Substitution: 2,6-Bis(hydroxymethyl)-3-methylphenol
Oxidation: 2,6-Bis(formyl)-3-methylphenol
Reduction: 2,6-Bis(methyl)-3-methylphenol
Applications De Recherche Scientifique
Chemistry: 2,6-Bis(bromomethyl)-3-methylphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated phenols on cellular processes. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Derivatives of this compound have shown promising activity against various bacterial strains.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also utilized as a flame retardant in various materials.
Mécanisme D'action
The mechanism of action of 2,6-Bis(bromomethyl)-3-methylphenol involves its interaction with nucleophiles, leading to the formation of substitution products. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions, amines, and thiols. The compound’s reactivity is attributed to the electron-withdrawing effect of the bromine atoms, which makes the benzylic carbon more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2,6-Bis(bromomethyl)phenol
- 2,6-Bis(bromomethyl)naphthalene
- 2,6-Bis(bromomethyl)pyridine
Comparison: 2,6-Bis(bromomethyl)-3-methylphenol is unique due to the presence of the methyl group at the 3 position, which influences its reactivity and physical properties. Compared to 2,6-Bis(bromomethyl)phenol, the methyl group in this compound provides steric hindrance, affecting the compound’s reactivity in nucleophilic substitution reactions. Additionally, the presence of the methyl group can impact the compound’s solubility and melting point.
Propriétés
| 116061-06-4 | |
Formule moléculaire |
C9H10Br2O |
Poids moléculaire |
293.98 g/mol |
Nom IUPAC |
2,6-bis(bromomethyl)-3-methylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-6-2-3-7(4-10)9(12)8(6)5-11/h2-3,12H,4-5H2,1H3 |
Clé InChI |
ISNCRQDYTNRGQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)CBr)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







